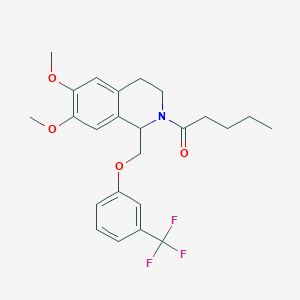![molecular formula C24H20ClN3O2 B11228643 1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11228643.png)
1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core linked to a 4-chlorophenyl group and a 1,3-oxazolo[4,5-b]pyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct C–H bond functionalization methodology, which is used to construct the tricyclic scaffold and achieve subsequent C–H bond functionalization . This method preserves the chlorine atom on the pyridine moiety, offering a late-stage substitution site for further modifications.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The chlorine atom on the pyridine moiety can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.
Substitution: Palladium-catalyzed reactions are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorine site.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential anti-cancer properties, particularly against breast cancer cell lines.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a tool to study various biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to suppress ADK (adenosine kinase) in cultured MDA-MB 231 cell lines, indicating that ADK is one of its targets through which it exerts anticancer properties . Molecular docking studies suggest that the compound binds to ADK, inhibiting its activity and thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-oxazolo[4,5-d]pyrimidine: This compound shares the oxazolo[4,5-b]pyridine core and has been studied for its anti-cancer activity.
1,3-oxazolo[5,4-d]pyrimidine: Another similar compound with potential medicinal applications.
Uniqueness
1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide is unique due to its specific combination of functional groups and its ability to undergo selective C–H bond functionalization. This makes it a versatile compound for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C24H20ClN3O2 |
|---|---|
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H20ClN3O2/c25-18-10-8-17(9-11-18)24(12-1-2-13-24)23(29)27-19-6-3-5-16(15-19)22-28-21-20(30-22)7-4-14-26-21/h3-11,14-15H,1-2,12-13H2,(H,27,29) |
Clave InChI |
BECSDHKIWOCOGP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228560.png)
![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11228563.png)
![N-(2-ethyl-6-methylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11228565.png)
![4-(4-Methoxyphenoxy)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11228574.png)
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,4-dimethylaniline](/img/structure/B11228579.png)
![7-(3-Bromo-4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11228585.png)
![N-(2-chlorobenzyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11228593.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11228600.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11228601.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11228613.png)
![4-(2-{[7-(3-Chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide](/img/structure/B11228615.png)
![2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline](/img/structure/B11228625.png)

![N-[2-(tert-butylsulfanyl)ethyl]-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11228642.png)
